molecular formula C11H17NO3 B12771665 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine CAS No. 29348-16-1

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine

Cat. No.: B12771665
CAS No.: 29348-16-1
M. Wt: 211.26 g/mol
InChI Key: WCURBUJUIMRCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine, also known as BOHD, is a lesser-known psychedelic compound. It is the beta-hydroxy derivative of 2C-D, a member of the phenethylamine class of psychoactive substances. This compound was first synthesized by the renowned chemist Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved) .

Preparation Methods

The synthesis of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves several steps, starting from 2,5-dimethoxybenzaldehyde. The key steps include:

    Step 1: Formation of the nitrostyrene intermediate by reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base.

    Step 2: Reduction of the nitrostyrene to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Step 3: Hydroxylation of the amine to introduce the beta-hydroxy group, typically using an oxidizing agent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Chemical Reactions Analysis

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound back to its amine form using reducing agents such as sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:

    Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses in treating mental health disorders.

    Medicine: Explored for its potential as a psychoactive agent in psychotherapy and psychiatric research.

    Industry: Limited industrial applications due to its psychoactive nature and legal restrictions.

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways, resulting in changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine is similar to other phenethylamine derivatives, such as:

    2C-D: The parent compound, differing by the absence of the beta-hydroxy group.

    2C-B: Another phenethylamine derivative with bromine substitution at the 4-position.

    2C-E: A compound with an ethyl group at the 4-position.

The uniqueness of this compound lies in its beta-hydroxy substitution, which influences its pharmacological properties and metabolic stability .

Properties

CAS No.

29348-16-1

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol

InChI

InChI=1S/C11H17NO3/c1-7-4-11(15-3)8(9(13)6-12)5-10(7)14-2/h4-5,9,13H,6,12H2,1-3H3

InChI Key

WCURBUJUIMRCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(CN)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.